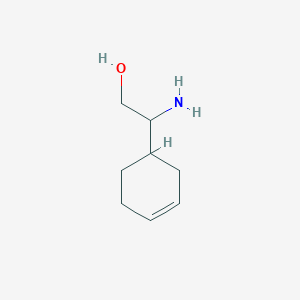

2-Amino-2-cyclohex-3-en-1-ylethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-cyclohex-3-en-1-ylethanol is a chemical compound with the molecular formula C8H15NO. It is also known as ACE or 2-ACE. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science. In

科学的研究の応用

Electrochemical Synthesis

2-Amino-2-cyclohex-3-en-1-ylethanol: has potential applications in electrochemical synthesis, particularly in the electrochemical oxidative dehydrogenation aromatization (ECDA) reaction . This process involves the synthesis of aromatic amines, which are crucial in the development of drugs, natural products, and catalysts. The ECDA reaction showcases the compound’s compatibility with select natural and pharmaceutical molecules, indicating its potential for synthesizing bioactive compounds.

Radical Chemistry in Amino Acid Synthesis

The compound can be utilized in radical-based synthesis and modification of amino acids . This method provides access to libraries of novel unnatural amino acids, which are significant in organic synthesis, biochemistry, and material sciences. The radical chemistry approach allows for rapid access to a wide range of structural motifs, which is essential for the development of peptides and peptidomimetic drugs.

Material Science: Joule Heating Devices

In material science, 2-Amino-2-cyclohex-3-en-1-ylethanol could be involved in the development of multidimensional Joule heating devices based on cellulose . These devices have applications in personal thermal management, hyperthermia, defrosting, and oil-water separation. The compound’s properties could enhance the mechanical strength and conductivity of cellulose-based composites, contributing to the creation of highly conductive networks.

Organic Synthesis: Photoredox Catalysis

The compound may find applications in organic synthesis, particularly in visible light photoredox catalysis . This process is attractive for initiating organic reactions due to the lack of visible light absorbance by organic compounds, which reduces side reactions often associated with photochemical reactions conducted with high-energy UV light.

Pharmaceutical Applications

In the pharmaceutical industry, 2-Amino-2-cyclohex-3-en-1-ylethanol could be a precursor or an intermediate in the synthesis of various drugs . Its structural properties might be leveraged to create compounds with specific pharmacological activities, contributing to the development of new medications.

Polymer Chemistry: Click Reactions

The compound could be significant in polymer chemistry, particularly in thiol–ene “click” reactions . These reactions are efficient tools for both polymer/materials synthesis and modification. The versatility and selectivity of these reactions make them suitable for advanced macromolecular engineering and materials chemistry.

Safety And Hazards

特性

IUPAC Name |

2-amino-2-cyclohex-3-en-1-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(6-10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQQOSWTPGIBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-cyclohex-3-en-1-ylethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)

![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363854.png)

![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)

![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)

![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)